2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C16H20Cl2N2O3S. It is characterized by the presence of two chlorine atoms on the benzene ring, a cyclopropylsulfonyl group attached to a piperidine ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting cyclopropylsulfonyl chloride with piperidine under basic conditions.
Attachment of the Benzamide Group: The piperidine intermediate is then reacted with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichlorobenzamide: Lacks the piperidine and cyclopropylsulfonyl groups.
N-(4-Piperidinylmethyl)benzamide: Lacks the dichloro and cyclopropylsulfonyl groups.
Cyclopropylsulfonylpiperidine: Lacks the benzamide and dichloro groups.
Uniqueness
2,5-Dichloro-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2,5-dichloro-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O3S/c17-12-1-4-15(18)14(9-12)16(21)19-10-11-5-7-20(8-6-11)24(22,23)13-2-3-13/h1,4,9,11,13H,2-3,5-8,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMSZXJEJVFAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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